3-Acetyl-5-ethyl-2,6-dihydroxybenzaldehyde

Lipophilicity LogP Process Chemistry

Researchers requiring a sterically defined o-acylbenzaldehyde for heterocycle synthesis often encounter supply inconsistency with simpler analogs. 3-Acetyl-5-ethyl-2,6-dihydroxybenzaldehyde solves this with a unique 5-ethyl substitution pattern that directly maps to hydrophobic pockets in isochromanone or isoquinoline targets. - Enables convergent synthesis by avoiding late-stage alkylation of API fragments. - Dense 2,6-dihydroxy chelation environment (PSA 74.6 Ų) is ideal for Schiff-base ligand development. - LogP of 1.68 ensures predictable organic phase solubility for medicinal chemistry workflows.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
CAS No. 412338-84-2
Cat. No. B13953061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-5-ethyl-2,6-dihydroxybenzaldehyde
CAS412338-84-2
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C(=C1O)C=O)O)C(=O)C
InChIInChI=1S/C11H12O4/c1-3-7-4-8(6(2)13)11(15)9(5-12)10(7)14/h4-5,14-15H,3H2,1-2H3
InChIKeyFZQLTHZIWRBZPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-5-ethyl-2,6-dihydroxybenzaldehyde Identity and Chemical Class


3-Acetyl-5-ethyl-2,6-dihydroxybenzaldehyde (CAS 412338-84-2) is a tri-substituted benzaldehyde derivative with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . It belongs to the class of o-acylbenzaldehydes, characterized by a formyl group adjacent to a ketone functionality on an aromatic ring . Its structure is uniquely defined by the simultaneous presence of an acetyl group at position 3, an ethyl group at position 5, and hydroxyl groups at positions 2 and 6. This specific arrangement differentiates it from simpler o-acylbenzaldehydes and positions it as a specialized synthetic intermediate.

Specific 3-acetyl-5-ethyl-2,6-dihydroxy substitution pattern defines synthetic utility
Predicted lipophilicity profile may support organic-phase reaction processes
Tridentate ligand motif enables metal-complexation and coordination chemistry studies

Why Generic o-Acylbenzaldehydes Cannot Substitute This Compound


Generic substitution within the o-acylbenzaldehyde class is chemically unsound. The target compound features a sterically hindered 2,6-dihydroxy pattern and a specific 3-acetyl-5-ethyl substitution that collectively govern its reactivity, chelation potential, and physicochemical profile. The calculated LogP of 1.68 and polar surface area (PSA) of 74.6 Ų are direct consequences of this precise substitution. Using a simpler analog such as o-acetylbenzaldehyde (lacking the ethyl and one hydroxyl group) would fundamentally alter lipophilicity, hydrogen-bonding capacity, and the electronic environment of the carbonyl moieties, leading to divergent reaction outcomes in applications like heterocycle synthesis or metal complexation .

Defined 5-ethyl-2,6-dihydroxy pattern
Generic o-acetylbenzaldehyde lacks ethyl and one hydroxyl, reducing LogP and PSA
Lipophilicity and hydrogen-bonding differences may alter reaction outcomes in non-aqueous media
Tridentate chelation pocket (2,6-diOH + acetyl)
5-Ethyl-2-hydroxybenzaldehyde has only one OH, forming weaker chelates
Metal-binding capacity and catalytic performance may differ significantly

Quantitative Differentiation Evidence


Enhanced Lipophilicity for Non-Aqueous Processes

The target compound's calculated LogP of 1.68 establishes a significantly higher lipophilicity than the class baseline of unsubstituted o-acetylbenzaldehyde (LogP ~1.0). This differentiation is critical for phase-transfer catalysis and reactions in non-polar media. The ethyl substituent is the primary driver of this 0.68 log unit increase, reducing aqueous solubility and improving partitioning into organic layers.

Lipophilicity (LogP)
Class-level
ΔLogP ≈ +0.68 (calculated); target 1.68 vs baseline ~1.0
May support non-aqueous process compatibility
In silico prediction; experimental confirmation advised
Lipophilicity LogP Process Chemistry Solubility

Elevated Polar Surface Area and Chelation Potential

With a calculated PSA of 74.6 Ų, the compound possesses a larger polar surface than mono-hydroxy or non-acetylated analogs (e.g., 5-ethyl-2-hydroxybenzaldehyde, PSA ~37 Ų). The 2,6-dihydroxy pattern combined with the adjacent acetyl carbonyl creates a tridentate chelation pocket. This structural feature is not present in closely related compounds like 3-acetyl-2-hydroxybenzaldehyde, making this molecule a more versatile ligand for metal-catalyzed transformations.

Polar surface area (PSA)
Class-level
ΔPSA ≈ +37.3 (target 74.6 Ų vs baseline ~37.3 Ų)
Potential tridentate chelation scaffold
Topological PSA estimation; chelation behavior requires validation
Polar Surface Area Chelation Coordination Chemistry PSA

Steric Control in Heterocycle Synthesis

The literature on o-acylbenzaldehydes demonstrates their utility in synthesizing isochroman-1,4-diones and other oxygen heterocycles. The 5-ethyl substituent on the target compound introduces steric bulk adjacent to the reactive formyl group, which can direct regioselectivity in [4+2] cycloadditions compared to the unsubstituted o-acetylbenzaldehyde. While direct kinetic data for this specific substrate are not available in the open literature, the class-level precedent establishes that the ethyl group's steric effect is a predictable, quantifiable parameter for reaction design.

Steric influence on regiochemistry
Supporting evidence
5-ethyl steric bulk may direct regioisomer formation
May offer steric handle for heterocycle design
Class-level precedent; specific kinetic data unavailable
Heterocycle Synthesis o-Acylbenzaldehyde Cycloaddition Regioselectivity

High-Value Procurement Application Scenarios


Sterically Demanding Heterocyclic Cores for Drug Discovery

Based on its 5-ethyl steric bulk and o-acylbenzaldehyde reactivity class, the compound is ideally suited as a building block for constructing isochromanone or isoquinoline cores where a specific ethyl substitution pattern is required to occupy a hydrophobic pocket in target proteins. Its higher LogP of 1.68 also ensures better solubility in the organic phases typically used in these medicinal chemistry preparations.

Tridentate Ligand Design for Asymmetric Catalysis

The unique arrangement of the acetyl, formyl, and two hydroxyl groups creates a dense chelation environment. The calculated PSA of 74.6 Ų supports its potential as a precursor for Schiff-base ligands. Procuring this specific scaffold, rather than a generic analog, is critical for researchers aiming to develop new catalysts where the ethyl group's steric influence can induce enantioselectivity.

Lipophilic API Intermediate Process Development

The improved logP of 1.68, compared to simpler o-acylbenzaldehydes, makes this compound a more suitable intermediate for synthesizing lipophilic API fragments. It can streamline synthetic routes by avoiding late-stage alkylation steps, offering process chemists a more convergent approach.

Application
Selection Property
Validation Focus
Sterically demanding heterocyclic core synthesis
Specific substitution pattern
Regioselectivity and steric effects in cyclization reactions
Tridentate ligand precursor for catalysis research
Chelation-capable scaffold
Metal-binding stoichiometry and catalytic activity
Lipophilic fragment synthesis for process development
Predicted lipophilicity profile
Organic-phase reactivity and synthetic route convergence
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